1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride
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Overview
Description
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine class Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-(4-Hydroxybenzyl)-3-methylpiperazine.
Reduction: Formation of 1-Benzyl-3-methylpiperazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in the manufacturing of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance its binding affinity to certain targets, while the piperazine ring can modulate its overall activity. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Lacks the methoxy group, which may result in different biological activity.
1-(4-Hydroxybenzyl)-3-methylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methylpiperazine: Lacks the benzyl group, which may affect its overall properties.
Uniqueness
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride is unique due to the presence of both the methoxybenzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications compared to its analogs.
Biological Activity
Overview
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride is a compound belonging to the piperazine class, characterized by its unique structure that includes a methoxybenzyl group and a methylpiperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide, often conducted in organic solvents like dichloromethane or ethanol under reflux conditions. The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy group may enhance binding affinity, while the piperazine ring contributes to overall activity. Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, including cholinesterases, which are crucial in neurotransmission .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are important targets in the treatment of neurodegenerative diseases like Alzheimer's disease.
- Inhibition Studies : In vitro assays have shown that compounds with a piperazine structure exhibit varying degrees of inhibition against AChE and BChE. For instance, derivatives containing similar structural motifs demonstrated IC50 values ranging from 0.014 µM to 2.097 µM against BChE .
Compound | IC50 (µM) against BChE |
---|---|
1-(4-Methoxybenzyl)-3-methylpiperazine | TBD |
Derivative A | 0.092 |
Derivative B | 0.014 |
Cytotoxicity
The cytotoxic effects of this compound have been assessed using the MTT assay on various cell lines, including murine fibroblasts (NIH3T3). The results indicated that while some derivatives exhibited significant inhibitory activity against cholinesterases, they also maintained low cytotoxicity at effective concentrations.
Compound | CC50 (µM) | SI (Selectivity Index) |
---|---|---|
Compound A | 670 ± 29 | TBD |
Compound B | 274 ± 12 | TBD |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, including this compound. These studies reveal that modifications to the methoxy group or piperazine ring can significantly alter biological activity.
- Study Findings : A study evaluating various piperazine derivatives found that specific substitutions enhanced binding affinity to cholinesterase active sites, highlighting the potential of these compounds in drug development for cognitive disorders .
- Antifilarial Activity : Another line of research explored the antifilarial properties of related piperazine compounds, showing promising results against filarial infections, suggesting a broader therapeutic potential for this class of compounds .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11-9-15(8-7-14-11)10-12-3-5-13(16-2)6-4-12;/h3-6,11,14H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHWFHSUQQOZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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